molecular formula C27H33N2O6S2+ B092432 Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt CAS No. 116-95-0

Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt

Cat. No.: B092432
CAS No.: 116-95-0
M. Wt: 545.7 g/mol
InChI Key: IKHKJYWPWWBSFZ-UHFFFAOYSA-O
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Description

Sulfan blue is a dark greenish-black powder. (NTP, 1992)
Patent blue is an organic molecular entity.
Patent blue is aniline dye and it is one of the most common dyes used. It is a sodium or calcium salt of diethylammonium hydroxide inner salt. It has the chemical designation of (4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadiene-1-ylidene)diethylammonium hydroxide. Patent blue was developed by Guerbet and approved by Health Canada on December 31, 1979. The isomer isosulphan is used in the United States for the same indications than patent blue.

Mechanism of Action

Properties

CAS No.

116-95-0

Molecular Formula

C27H33N2O6S2+

Molecular Weight

545.7 g/mol

IUPAC Name

[4-[[4-(diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium

InChI

InChI=1S/C27H32N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35)/p+1

InChI Key

IKHKJYWPWWBSFZ-UHFFFAOYSA-O

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O

boiling_point

Decomposes

Color/Form

VIOLET POWDER
Dark bluish-green powde

116-95-0

physical_description

Sulfan blue is a dark greenish-black powder. (NTP, 1992)
Violet or dark bluish-green solid;  [HSDB] Violet powder;  [MSDSonline]

Pictograms

Irritant

solubility

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992)
Soluble
ONE G DISSOLVES IN 20 ML WATER @ 20 °C;  PARTLY SOL IN ALCOHOL
30 mg/ml in water;  30 mg/ml in 2-methoxyethanol;  7 mg/ml in ethanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
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Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
Reactant of Route 3
Reactant of Route 3
Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
Reactant of Route 4
Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
Reactant of Route 5
Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
Reactant of Route 6
Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
Customer
Q & A

Q1: What makes Alphazurine G suitable as a redox indicator?

A1: While the provided research abstract doesn't delve into the specific mechanisms, it suggests that Alphazurine G, similar to N,N'-substituted benzidines, exhibits a noticeable color change upon oxidation or reduction. [] This color change allows researchers to visually determine the endpoint of a redox titration. Further research into the specific color transitions and the redox potentials at which they occur would be beneficial for practical applications.

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